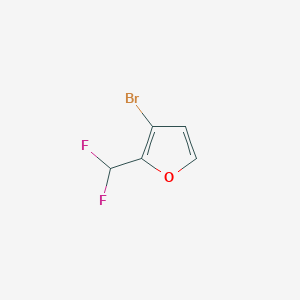

3-Bromo-2-(difluoromethyl)furan

Description

Contextualization of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocyclic compounds are increasingly prominent in various scientific fields. rsc.org Their synthesis and application are driven by the profound impact that fluorine substitution can have on the parent molecule.

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a pivotal area of molecular design. researchgate.net The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net Due to fluorine's high electronegativity and small size, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a crucial feature in pharmaceutical development. researchgate.netresearchgate.net This stability makes fluorinated compounds more resistant to metabolic degradation, potentially prolonging their therapeutic effect. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, underscoring the importance of this element in creating effective molecules. researchgate.net

Among the various fluorinated substituents, the difluoromethyl group (–CF₂H) holds a special place in medicinal chemistry. researchgate.netmdpi.com It is often considered a lipophilic bioisostere of functional groups like hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. researchgate.netmdpi.com This means it can replace these groups while maintaining or improving biological activity. The –CF₂H group can act as a hydrogen bond donor, which can enhance binding affinity to biological targets. researchgate.net Its introduction can modulate properties such as lipophilicity and membrane permeability, which are critical for the pharmacokinetic profile of a drug candidate. researchgate.net Recent years have seen a surge in the development of new reagents and methods for introducing the difluoromethyl group into complex molecules, a process known as difluoromethylation. rsc.orgresearchgate.netrsc.org

| Functional Group | Hansch-Fujita Lipophilicity Parameter (π) | Key Characteristics |

| Hydrogen (–H) | 0.00 | Baseline for comparison |

| Fluorine (–F) | +0.14 | Small size, high electronegativity, can form strong C-F bonds, enhances metabolic stability. |

| Difluoromethyl (–CF₂H) | +0.33 | Can act as a lipophilic hydrogen bond donor, bioisostere of –OH, –SH, –NH₂. |

| Trifluoromethyl (–CF₃) | +0.88 | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. |

Strategic Importance of Furan (B31954) Scaffolds as Synthetic Building Blocks

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and valuable building block in organic synthesis. acs.orgacs.org Furan derivatives are found in numerous natural products and are key components in many pharmaceuticals and materials. acs.orgacs.org Their utility stems from their unique reactivity and the ease with which they can be functionalized or transformed into other molecular structures. acs.orgmdpi.com

The introduction of halogen atoms (F, Cl, Br, I) onto the furan ring creates halogenated furans, which are important synthetic intermediates. The position and nature of the halogen substituent significantly influence the reactivity of the furan ring. researchgate.net Halogenation can affect the electronic properties of the furan system and provide a reactive handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the construction of more complex molecules. mdpi.com For instance, brominated furans are common precursors for creating new carbon-carbon bonds. nih.gov However, the halogenation of furans can be challenging, sometimes leading to mixtures of products or polymerization due to the ring's sensitivity to acidic conditions. youtube.com

While the furan scaffold is highly useful, its functionalization presents both challenges and opportunities. The high reactivity of the furan nucleus can lead to undesired side reactions, such as ring-opening or polymerization, under harsh conditions. youtube.com Electrophilic substitution reactions typically occur at the C2 (or α) position. acs.org Therefore, achieving substitution at the C3 (or β) position often requires more complex, multi-step strategies. organic-chemistry.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling and cyclization reactions, have provided powerful tools to overcome these challenges, enabling the regioselective synthesis of polysubstituted furans from acyclic precursors. acs.orgmdpi.comnih.gov These advanced methods open up new avenues for creating diverse and complex furan-containing molecules. acs.org

Specific Research Focus: 3-Bromo-2-(difluoromethyl)furan as a Multifunctional Synthon

The compound this compound (CAS No. 2247106-93-8) represents a convergence of the chemical features discussed above. It combines a furan core, a bromine atom at the less reactive C3 position, and a difluoromethyl group at the C2 position. This specific arrangement makes it a potentially valuable and multifunctional synthetic building block, or "synthon."

| Property | Value |

| Molecular Formula | C₅H₃BrF₂O |

| Molecular Weight | 196.98 g/mol |

| CAS Number | 2247106-93-8 |

Potential synthetic strategies to access this molecule could involve the difluoromethylation of a pre-existing 3-bromofuran (B129083) derivative. Radical difluoromethylation methods have proven effective for various heterocycles and could be applicable here. rsc.orgrsc.org Alternatively, a cyclization approach could be employed. For example, the electrophilic cyclization of a suitably substituted alkyne precursor is a powerful method for constructing substituted furans, where the bromine and difluoromethyl groups are installed before or during the ring-forming step. researchgate.netacs.org Palladium-catalyzed cycloisomerization of en-yn-ol precursors also represents a viable route to substituted furans. mdpi.com

Once synthesized, this compound can be envisioned as a versatile intermediate. The C3-bromo position is primed for palladium-catalyzed reactions to build more complex architectures, while the C-H bonds on the furan ring and the difluoromethyl group offer sites for further functionalization. This dual reactivity makes it a promising building block for creating novel fluorinated heterocyclic compounds for evaluation in drug discovery and materials science.

Overview of Research Methodologies and Thematic Areas

The investigation of this compound and its analogs encompasses several key thematic areas, primarily centered on its synthesis and its utility as a building block in organic synthesis. The research methodologies employed are a blend of established synthetic protocols and modern catalytic systems.

Synthesis: The synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route could involve the transformation of a suitable precursor, such as 3-bromo-2-formylfuran. The synthesis of 3-bromo-2-formylfuran is achieved through the formylation of 3-bromofuran at low temperatures using a strong base like lithium diisopropylamide (LDA) and a formylating agent such as N,N-dimethylformamide (DMF). chemicalbook.com

Subsequent conversion of the formyl group to a difluoromethyl group could be accomplished using a variety of fluorinating agents. This transformation is a common strategy in the synthesis of difluoromethylated aromatic compounds.

Table 1: Potential Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Aspect |

|---|---|---|---|

| 3-Bromofuran | 22037-28-1 | C4H3BrO | Starting material for the synthesis of 3-substituted furans. nih.govwikipedia.org |

| 3-Bromo-2-formylfuran | 14757-78-9 | C5H3BrO2 | Potential direct precursor to this compound. chemicalbook.com |

Reactivity and Applications: The bromine atom at the 3-position of the furan ring is a key functional group that allows for a wide array of chemical modifications. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, and alkynyl substituents. This versatility makes this compound a potentially valuable building block for the synthesis of complex molecules with tailored properties.

The difluoromethyl group, while relatively inert, can influence the electronic nature of the furan ring and impact the biological activity of the final product. The study of how this group modulates the properties of furan-containing compounds is a significant area of research.

Table 2: Research Focus on Halogenated Furans

| Research Area | Description |

|---|---|

| Synthetic Methodologies | Development of efficient and selective methods for the synthesis of halogenated and difluoromethylated furans. |

| Cross-Coupling Reactions | Utilization of the bromo-substituent as a handle for introducing molecular diversity through transition metal-catalyzed reactions. |

| Medicinal Chemistry | Exploration of the potential of these compounds as scaffolds for the development of new therapeutic agents. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(difluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMHIEZPVRTYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 3 Bromo 2 Difluoromethyl Furan

Reactivity and Transformations of the Difluoromethyl Group

Fluorine Atom Exchange and Derivatization

The presence of the difluoromethyl (CF2H) group in 3-bromo-2-(difluoromethyl)furan opens avenues for specific derivatization reactions, although the direct exchange of its fluorine atoms is a challenging chemical transformation. The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution difficult. However, the high electronegativity of the fluorine atoms influences the reactivity of the adjacent C-H bond, potentially making it more susceptible to certain reactions. nih.gov

Research into fluoroalkyl-substituted heterocycles suggests that transformations often focus on modifying other parts of the molecule or utilizing the activating effect of the fluoroalkyl group. For instance, the presence of strong electron-withdrawing fluorine-containing substituents can significantly improve the stability of the furan (B31954) ring under acidic conditions. nih.gov While direct displacement of fluorine in the CF2H group is not a commonly reported pathway, derivatization can be achieved through reactions involving the furan ring or the bromine atom, which are influenced by the electronic properties of the CF2H group.

Another strategy for derivatization involves reactions that build upon fluorinated starting materials, a concept known as cyclocondensation or cycloaddition with fluorinated acyclic building blocks. nih.gov In the context of this compound, this would imply its use as a building block for more complex fluorinated structures. For example, copper-catalyzed reactions have been employed to introduce trifluoromethyl groups onto various scaffolds, highlighting a potential, albeit different, pathway for creating related fluorinated compounds. acs.org

Table 1: Potential Derivatization Strategies

| Reaction Type | Target Site | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Metal-halogen exchange | C-Br bond | Organolithium reagents (e.g., n-BuLi) | Formation of a 2-(difluoromethyl)-3-furyl lithium species for further reaction with electrophiles. |

| Cross-coupling reactions | C-Br bond | Palladium or copper catalysts with various coupling partners (e.g., boronic acids, amines, alkynes). | Synthesis of a wide range of 3-substituted-2-(difluoromethyl)furans. |

Electrophilic and Nucleophilic Reactions on the Furan Ring

The reactivity of the furan ring in this compound towards electrophiles and nucleophiles is dictated by the electronic effects of its substituents: the bromine atom at the C3 position and the difluoromethyl group at the C2 position.

Regioselectivity Directed by Existing Substituents

In general, electrophilic aromatic substitution on the furan ring occurs preferentially at the electron-rich C2 and C5 positions. pearson.compearson.comchemicalbook.com For a 2,3-disubstituted furan like the title compound, the remaining open positions are C4 and C5. The directing effects of the existing substituents determine where a new electrophile will attack.

Difluoromethyl group (-CF2H) at C2: This is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. It directs incoming electrophiles primarily to the C5 position. matanginicollege.ac.in

Bromo group (-Br) at C3: Halogens are also deactivating but are typically considered ortho-, para-directing in benzene (B151609) chemistry due to the interplay of inductive withdrawal and resonance donation. In the furan system, its influence will be weighed against the powerful effect of the CF2H group.

Considering these factors, the C5 position is the most probable site for electrophilic attack, as it is activated by the oxygen atom's lone pair and is the preferred position for substitution directed by the C2-substituent. Nucleophilic reactions, on the other hand, will target the electron-deficient carbon atoms. Simple furans are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups like -NO2 can activate the ring for nucleophilic attack or substitution. iust.ac.ir The combined electron-withdrawing nature of the -Br and -CF2H groups in this compound makes the ring more electron-deficient than furan itself, thus increasing its susceptibility to nucleophilic attack.

Influence of Bromine and Difluoromethyl Groups on Ring Activation/Deactivation

Both the bromine atom and the difluoromethyl group are electron-withdrawing, leading to a significant deactivation of the furan ring towards electrophilic substitution compared to unsubstituted furan. rsc.orgrsc.org

Difluoromethyl Group (-CF2H): This group exerts a strong deactivating inductive effect (-I) due to the high electronegativity of the two fluorine atoms.

Bromo Group (-Br): Bromine also deactivates the ring through its inductive effect (-I), which outweighs its weak resonance donation (+R) effect.

Consequently, reactions with electrophiles require harsher conditions than those needed for simple furans. Conversely, this electron deficiency enhances the ring's reactivity towards nucleophiles. The electron-withdrawing substituents stabilize the negative charge in the intermediate formed during nucleophilic addition or substitution, making such reactions more favorable than in electron-rich furan systems. nih.goviust.ac.ir

Table 2: Predicted Reactivity and Regioselectivity

| Reaction Type | Ring Activity | Predicted Site of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Deactivated | C5 | Directed by C2-CF2H group; most electron-rich position after deactivation. matanginicollege.ac.in |

Cycloaddition Reactions Involving the Furan Moiety

Furan and its derivatives can participate as the 4π-electron component (diene) in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgacs.org The aromatic character of furan means it is less reactive as a diene compared to non-aromatic dienes, and the reactions are often reversible. rsc.orgrsc.org

Diels-Alder Reactions with this compound

The feasibility and rate of a Diels-Alder reaction are highly sensitive to the electronic nature of the substituents on the furan ring. rsc.org In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The presence of electron-withdrawing groups on the furan diene decreases its Highest Occupied Molecular Orbital (HOMO) energy, reducing its reactivity with typical electron-poor dienophiles. rsc.orgrsc.orgrsc.org

Given that this compound possesses two strong electron-withdrawing groups, it is expected to be a very unreactive diene in normal-electron-demand Diels-Alder reactions. mdpi.com Such reactions, if they proceed at all, would likely require high temperatures or the use of Lewis acid catalysts to increase the reactivity of the dienophile. acs.orgmdpi.org

Conversely, the electron-poor nature of this substituted furan could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. researchgate.net

Chemo- and Regioselectivity in Cycloaddition Pathways

The chemo- and regioselectivity of Diels-Alder reactions involving substituted furans are complex and depend on steric and electronic factors of both the diene and the dienophile. mdpi.comnih.gov

Chemoselectivity: In multifunctional molecules, the Diels-Alder reaction must compete with other potential reaction pathways. For this compound, the primary cycloaddition pathway would involve the furan ring acting as the diene.

Regioselectivity: In the cycloaddition of an unsymmetrical diene with an unsymmetrical dienophile, two regioisomeric products are possible. For 2-substituted furans, cycloaddition with many dienophiles proceeds with complete regioselectivity. acs.org For the 2,3-disubstituted system of this compound, the regiochemical outcome would be determined by the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa for inverse-demand reactions) and steric hindrance. mdpi.comresearchgate.net The interaction between the C2 and C5 positions of the furan with the dienophile is typically favored. The substituents at C2 and C3 would create significant steric and electronic bias, leading to a preference for one regioisomer over the other.

Table 3: Predicted Diels-Alder Reactivity of this compound

| Reaction Type | Dienophile Type | Predicted Reactivity | Key Factors |

|---|---|---|---|

| Normal-Electron-Demand | Electron-poor (e.g., maleic anhydride) | Low | Deactivation by -Br and -CF2H groups lowers HOMO energy. rsc.orgrsc.org |

Radical Reactions and Bond Dissociation Studies

The study of radical reactions involving this compound would primarily focus on the homolytic cleavage of its weakest bonds to form radical intermediates. The subsequent reactivity of these radicals would dictate the course of further chemical transformations. Key areas of investigation include the bond dissociation energies (BDEs) of the C-Br and C-H bonds, as well as the stability of the resulting furyl radicals.

The initiation of radical reactions often involves the homolytic cleavage of a bond, a process that can be induced by heat or light. In the case of this compound, the C-Br bond is expected to be the most susceptible to cleavage due to its lower bond dissociation energy compared to the C-H, C-C, and C-F bonds within the molecule.

General principles of radical bromination suggest that the process is highly selective, favoring the abstraction of the most weakly bound hydrogen atom to form the most stable radical intermediate. numberanalytics.commasterorganicchemistry.com The mechanism typically proceeds through three stages: initiation, propagation, and termination. byjus.com

Bond Dissociation Energies (BDEs) in Furan and Related Compounds

The bond dissociation energy is a critical parameter in predicting the likelihood of a particular bond breaking to form radicals. While specific BDE values for this compound are not available, data for furan and its simpler derivatives provide a valuable comparative framework. The C-H bonds on the furan ring are known to be exceptionally strong. researchgate.net For instance, the Cα-H bond dissociation energy in furan has been experimentally determined to be approximately 119.8 ± 0.2 kcal/mol. researchgate.net Theoretical calculations have also shown that the C-H bonds in furan are among the strongest recorded for organic molecules. researchgate.net

The introduction of a bromine atom at the 3-position is expected to result in a C-Br bond that is significantly weaker than the C-H bonds of the furan ring. Theoretical studies on halo-heterocycles suggest that the C-Br bond dissociation energy in a brominated furan would be lower than that of a C-Cl bond in a corresponding chlorofuran, which is calculated to be around 101-103 kcal/mol. nih.gov By analogy, the C-Br bond in 3-bromofuran (B129083) is anticipated to have a lower BDE, making it the primary site for initial radical formation.

The difluoromethyl group at the 2-position will also influence the reactivity. The electron-withdrawing nature of the two fluorine atoms can affect the stability of any radical formed on the furan ring.

To provide context, the following table presents calculated bond dissociation energies for furan and some of its derivatives.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| Furan | Cα-H | 119.8 |

| Furan | Cβ-H | ~119.9 |

| 2-Methylfuran | C-H (methyl) | 85 |

| Chlorofuran (2-Cl) | C-Cl | 101-102 |

| Chlorofuran (3-Cl) | C-Cl | 101-102 |

Data sourced from theoretical calculations and experimental values for analogous compounds. researchgate.netresearchgate.netnih.gov

Anticipated Radical Reactions

Based on the expected BDEs, the most likely radical initiation step for this compound would be the homolytic cleavage of the C-Br bond to generate a 2-(difluoromethyl)furan-3-yl radical and a bromine radical.

Subsequent propagation steps could involve this furyl radical abstracting a hydrogen atom from another molecule or participating in addition reactions. The bromine radical could also abstract a hydrogen atom, although this is generally less favorable than abstraction by a carbon-centered radical.

The reactivity of the 2-(difluoromethyl)furan-3-yl radical will be influenced by the electronic effects of the difluoromethyl group. The electron-withdrawing nature of the -CHF2 group could potentially destabilize the adjacent radical center to some extent, which in turn would affect the kinetics of subsequent reactions.

It is also important to consider the potential for radical addition reactions to the furan ring, although the aromatic character of the furan system makes this less favorable than substitution reactions. Furan itself can undergo vigorous reactions with halogens like bromine at room temperature, often leading to polyhalogenated products. taylorfrancis.com

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei, such as fluorine.

The ¹H NMR spectrum of 3-Bromo-2-(difluoromethyl)furan is expected to show distinct signals for the two protons on the furan (B31954) ring. The proton at the C5 position would likely appear as a doublet, coupled to the proton at the C4 position. The C4 proton would, in turn, appear as a doublet of doublets, due to coupling with the C5 proton and the difluoromethyl group's fluorine atoms. The difluoromethyl proton itself would present as a triplet, a result of coupling with the two equivalent fluorine atoms.

In the ¹³C NMR spectrum, four distinct signals for the furan ring carbons and one for the difluoromethyl carbon are anticipated. The carbon bearing the bromine (C3) and the carbon attached to the difluoromethyl group (C2) would be significantly influenced by these electron-withdrawing substituents. The chemical shifts of C4 and C5 would also be affected, providing key information about the electronic environment within the furan ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | --- | dd | --- |

| H-5 | --- | d | --- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-5 | --- |

| C HF₂ | --- |

Note: The tables are populated with placeholders as exact experimental data is not available.

The ¹⁹F NMR spectrum is critical for confirming the presence and nature of the difluoromethyl group. It is expected to show a doublet, resulting from the coupling with the single proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to a furan ring.

To definitively establish the connectivity of atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for the H-4 and H-5 protons would confirm their adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the difluoromethyl proton signal to the difluoromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key correlations would be expected between the difluoromethyl proton and the C-2 and C-3 carbons of the furan ring, as well as between the furan protons (H-4 and H-5) and adjacent ring carbons. These correlations are vital for confirming the substitution pattern on the furan ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

High-resolution mass spectrometry is the definitive method for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to determine the elemental composition. The expected exact mass for C₅H₃BrF₂O would be calculated, and the experimental HRMS value would need to match this theoretical value within a very narrow margin of error (typically a few parts per million).

Electron ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint of the compound's structure. For this compound, characteristic fragments would be expected due to the loss of bromine, the difluoromethyl group, or carbon monoxide from the furan ring. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in identifying bromine-containing fragments. Analysis of these fragments helps to piece together the structure of the original molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

As of the latest available data, specific experimental or theoretically calculated infrared (IR) and Raman spectroscopic data for this compound are not documented in publicly accessible scientific literature or databases.

Vibrational spectroscopy, including IR and Raman techniques, is a powerful tool for the identification of functional groups and the characterization of molecular vibrational modes. For a molecule like this compound, one would anticipate characteristic vibrational bands corresponding to the furan ring, the carbon-bromine (C-Br) bond, and the difluoromethyl (-CF2H) group.

In a general context, the IR and Raman spectra of furan and its derivatives exhibit several characteristic absorption bands. udayton.eduglobalresearchonline.net The furan ring itself gives rise to distinct stretching and bending vibrations. Typically, C-H stretching vibrations of the furan ring are observed in the region of 3100-3250 cm⁻¹. globalresearchonline.net Ring stretching vibrations, often coupled, appear in the 1300-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and can be found at lower wavenumbers. globalresearchonline.net

The introduction of substituents significantly influences the vibrational spectra. The presence of a bromine atom would introduce a C-Br stretching vibration, which typically appears in the lower frequency region of the infrared spectrum, generally between 500 and 750 cm⁻¹. docbrown.info The difluoromethyl group would contribute its own set of characteristic vibrations, including C-F stretching and bending modes, as well as C-H stretching and bending from the hydrogen atom in the -CF2H group. C-F stretching vibrations are known to be strong and typically occur in the 1000-1400 cm⁻¹ region.

A theoretical study on furan and its methyl derivatives using Density Functional Theory (DFT) has provided insights into the vibrational modes of the furan ring, which could serve as a basis for estimating the spectral features of more complex derivatives. globalresearchonline.net However, without specific experimental data or dedicated computational studies for this compound, any assignment of vibrational frequencies remains speculative.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

There is currently no published X-ray crystallography data for this compound or its derivatives in the Cambridge Structural Database (CSD) or other publicly available resources.

While crystallographic data for the target compound is unavailable, studies on other substituted furan derivatives have provided insights into their solid-state structures. For instance, X-ray diffraction analysis of various furan derivatives has elucidated details about their molecular planarity and the nature of intermolecular forces. researchgate.net In the absence of experimental data for this compound, any discussion of its solid-state structure would be purely hypothetical.

Computational and Theoretical Investigations of 3 Bromo 2 Difluoromethyl Furan

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. These methods provide detailed insights into the electronic environment, which governs a molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Table 1: Illustrative Optimized Geometric Parameters for 3-Bromo-2-(difluoromethyl)furan (Calculated using DFT)

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.37 |

| C3-Br | 1.88 |

| C2-C(F2H) | 1.50 |

| C-F | 1.36 |

| C-H (difluoromethyl) | 1.09 |

| **Bond Angles (°) ** | |

| O-C2-C3 | 110.5 |

| C2-C3-C4 | 106.8 |

| C2-C3-Br | 128.0 |

| C3-C2-C(F2H) | 129.5 |

| F-C-F | 108.5 |

| Dihedral Angles (°) | |

| C(F2H)-C2-C3-Br | 0.0 / 180.0 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound are not publicly available.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring, which is electron-rich. The electron-withdrawing nature of the bromine and difluoromethyl groups would likely lower the energy of the HOMO compared to unsubstituted furan. The LUMO is anticipated to have significant contributions from the C-Br antibonding orbital and the orbitals associated with the difluoromethyl group. The distribution of these frontier orbitals dictates the regioselectivity of electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. MEP maps project the electrostatic potential onto the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In this compound, the MEP map would likely show a negative potential around the oxygen atom of the furan ring due to its high electronegativity and lone pairs of electrons. The electron-withdrawing fluorine atoms in the difluoromethyl group would create a region of positive potential around the difluoromethyl carbon and the attached hydrogen atom. The bromine atom can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, making it a potential site for halogen bonding.

Conformational Analysis and Intramolecular Interactions

The flexibility of a molecule, particularly the rotation around single bonds, gives rise to different spatial arrangements called conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's behavior.

Rotational Barriers and Preferred Conformations

The rotation of the difluoromethyl group relative to the furan ring in this compound is a key conformational feature. The energy required to rotate this group is known as the rotational barrier. Computational methods can map the potential energy surface as a function of the dihedral angle describing this rotation. Studies on related molecules like 2-formylfuran have shown that the presence of different conformers (e.g., cis and trans) can have a significant impact on their properties. For this compound, the rotational barrier will be influenced by steric hindrance between the difluoromethyl group and the adjacent bromine atom, as well as by electronic interactions. The preferred conformation will be the one that minimizes these unfavorable interactions.

Non-Covalent Interactions (e.g., C-H...F Interactions)

Within the this compound molecule, weak non-covalent interactions can play a significant role in stabilizing certain conformations. A notable example is the potential for an intramolecular hydrogen bond between the hydrogen atom of the difluoromethyl group and a neighboring atom, such as the oxygen of the furan ring or the bromine atom. More likely, however, are intramolecular C-H···F interactions, where the hydrogen of the difluoromethyl group interacts with one of the fluorine atoms in a specific rotational conformer. These types of interactions have been shown to influence the conformational preferences in other fluorinated organic molecules. The presence and strength of such interactions can be inferred from the optimized geometry and further analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM).

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanics, particularly DFT, is widely used to predict the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for confirming experimentally determined structures and for assigning spectral peaks.

For this compound, DFT calculations can provide estimates of its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its vibrational frequencies (infrared and Raman spectra). The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. nih.govnih.gov For fluorinated compounds, specific computational protocols and scaling factors are often developed to improve the correlation between calculated and experimental values. researchgate.netnih.gov

The predicted ¹⁹F NMR chemical shift is particularly important for this molecule. Computational methods have proven to be highly accurate for predicting ¹⁹F shifts in fluorinated aromatic and heterocyclic compounds. researchgate.netrsc.orgresearchgate.net The chemical environment of the difluoromethyl group, influenced by the adjacent furan ring and the bromine atom, would result in a characteristic shift. DFT calculations can predict this shift with a high degree of accuracy, often within a few ppm of the experimental value. nih.gov

Vibrational frequencies can also be calculated using DFT. uit.nopsu.edu These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be compared to an experimental IR or Raman spectrum. researchgate.netnih.gov Anharmonic corrections are often applied to the calculated harmonic frequencies to achieve better agreement with experimental data, which inherently includes anharmonic effects. researchgate.netnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

This table presents illustrative, theoretically-grounded predictions. Actual values would require specific DFT calculations.

| Property | Predicted Value/Range | Notes |

| ¹⁹F NMR Chemical Shift | -90 to -130 ppm (vs. CFCl₃) | The difluoromethyl group typically appears as a triplet (due to coupling with ¹H) in this region. The exact shift is sensitive to the electronic environment. nih.govrsc.org |

| ¹H NMR Chemical Shifts | 6.5 - 8.0 ppm | The furan ring protons would appear in the aromatic region. The proton of the -CHF₂ group would likely be a triplet. |

| ¹³C NMR Chemical Shifts | 100 - 150 ppm | The furan ring carbons would have distinct shifts. The -CHF₂ carbon would appear as a triplet due to C-F coupling. |

| Key IR Vibrational Frequencies | ~3100 cm⁻¹ (C-H stretch, ring) ~2900-3000 cm⁻¹ (C-H stretch, -CHF₂) ~1500-1600 cm⁻¹ (C=C stretch, ring) ~1000-1200 cm⁻¹ (C-F stretch) ~1000-1100 cm⁻¹ (Ring breathing) ~600-700 cm⁻¹ (C-Br stretch) | Predictions are based on typical frequency ranges for these functional groups. DFT calculations would provide more precise values. researchgate.netdntb.gov.ua |

Information regarding "this compound" is not available in publicly accessible research.

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data and detailed findings for the chemical compound This compound . The available information is insufficient to construct a scientifically accurate and thorough article according to the provided detailed outline.

The performed search for information on the applications of This compound as a precursor for functional organic materials, an intermediate for ligand synthesis in catalysis, or as a research reagent for introducing difluoromethylated furan moieties did not yield any specific results for this particular compound. General methodologies for the synthesis and functionalization of related furan compounds and other fluorinated heterocycles are well-documented. However, applying this general knowledge to This compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this article.

Specifically, no research findings were located for:

The synthesis of fluorinated polymers or copolymers using This compound .

The incorporation of This compound into optoelectronic devices or liquid crystals.

The use of This compound in the development of chiral furan-based ligands.

The design of Metal-Organic Framework (MOF) linkers derived from This compound .

Its specific use as a research reagent for introducing difluoromethylated furan moieties.

Due to the absence of this specific and detailed research information, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and non-speculative content.

Applications of 3 Bromo 2 Difluoromethyl Furan As a Chemical Building Block

Building Block in Agrochemical Research (focused on synthetic utility)

No data available.

Future Research Directions and Emerging Paradigms

Development of Novel Green Synthetic Methodologies for Halogenated Difluoromethyl Furans

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated difluoromethyl furans. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key research avenues include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.com The application of microwave irradiation to the synthesis of halogenated difluoromethyl furans could offer a more energy-efficient and rapid production method. benthamdirect.com Research in this area will likely focus on optimizing reaction conditions, such as solvent choice (or solvent-free conditions) and catalyst systems, to maximize efficiency and yield. researchgate.netorganic-chemistry.org

Visible-Light Photoredox Catalysis: As a green and sustainable approach, visible-light photoredox catalysis has gained significant traction for the synthesis of fluorinated organic compounds. researchgate.netmdpi.comresearchgate.net This methodology allows for the activation of molecules under mild conditions, often using readily available and non-toxic catalysts. Future work will likely explore the use of photoredox catalysis for the direct C-H fluorination and halogenation of furan (B31954) rings, potentially providing a more atom-economical route to compounds like 3-bromo-2-(difluoromethyl)furan. acs.org

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally benign alternative to traditional chemical synthesis. frontiersin.orgmanchester.ac.uk Research into halogenases and fluorinases could pave the way for the enzymatic synthesis of halogenated difluoromethyl furans from renewable feedstocks. manchester.ac.uknih.gov While still a nascent field for this specific class of compounds, biocatalysis holds immense promise for developing highly sustainable and scalable synthetic processes. acs.org

Green Solvents and Reaction Media: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents is a cornerstone of green chemistry. researchgate.net Future synthetic strategies for halogenated difluoromethyl furans will likely focus on adapting existing methods to these more environmentally friendly solvent systems.

Table 8.1: Comparison of Green Synthetic Methodologies

| Methodology | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. benthamdirect.com | Scalability, potential for localized overheating. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of non-toxic catalysts. researchgate.netmdpi.com | Catalyst cost and stability, quantum yield optimization. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), use of renewable resources, mild conditions. frontiersin.orgnih.gov | Enzyme stability and availability, substrate scope limitations. |

| Green Solvents | Reduced environmental impact, improved safety profile. researchgate.net | Solubility of reagents, potential for different reaction kinetics. |

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant area for future research, as the stereochemistry of fluorinated molecules can dramatically influence their properties. The development of asymmetric synthetic methods will enable the creation of chiral building blocks for applications in materials science and as chiral ligands in catalysis.

Promising approaches include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy. Research will likely focus on the development of novel chiral transition metal complexes and organocatalysts for the enantioselective synthesis and functionalization of difluoromethylated furans.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce stereocenters into the furan ring or its side chains is another viable approach.

Deoxyfluorination of Chiral Precursors: The stereoselective introduction of fluorine can be achieved through the deoxyfluorination of chiral alcohols or other suitable precursors. beilstein-journals.org Advances in mild and selective deoxyfluorination reagents will be crucial for the successful application of this strategy to complex N-heterocyclic targets. beilstein-journals.org

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. semanticscholar.orgcityu.edu.hk The application of flow chemistry to the synthesis and subsequent transformations of this compound is an emerging paradigm.

Future research in this area will likely involve:

Development of Continuous-Flow Reactors: Designing and optimizing microreactors and packed-bed reactors for the synthesis of halogenated difluoromethyl furans. This will involve careful control of reaction parameters such as temperature, pressure, and residence time.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the desired products.

Automated Synthesis Platforms: The combination of flow chemistry with robotics and computational control can lead to automated platforms for the rapid synthesis and screening of libraries of furan derivatives. This will accelerate the discovery of new compounds with desired properties.

Table 8.2: Advantages of Flow Chemistry in the Synthesis of Halogenated Difluoromethyl Furans

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety, especially for highly exothermic or fast reactions. |

| Precise Control of Reaction Parameters | Higher yields and selectivities, reduced byproduct formation. |

| Scalability | Straightforward scaling from laboratory to production scale by extending the operation time or using parallel reactors. |

| Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents or unstable intermediates. |

| Integration and Automation | Enables multi-step syntheses and high-throughput screening. |

Exploration of Bioisosteric Transformations (purely chemical context, not drug-specific)

In a purely chemical context, the concept of bioisosterism can be extended to the strategic replacement of functional groups to modulate the physicochemical properties of molecules. The difluoromethyl group is a well-known bioisostere for hydroxyl and thiol groups, and this principle can be exploited in the design of novel furan-based ligands, catalysts, and materials.

Future research will focus on:

Systematic Property Evaluation: Synthesizing a series of furan derivatives where a hydroxyl or thiol group is replaced by a difluoromethyl group and systematically evaluating the impact on properties such as lipophilicity, hydrogen bonding capacity, and electronic effects.

New Isosteric Replacements: Exploring the difluoromethyl group as a potential isostere for other functional groups beyond the traditional examples, and investigating the resulting changes in molecular conformation and reactivity.

Incorporation into Functional Molecules: Applying the principles of isosteric replacement to the design of novel furan-containing molecules with tailored properties for specific applications, such as in organocatalysis or materials science.

Advanced Catalyst Design for Transformations of this compound

The bromine atom in this compound serves as a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions. The design of advanced catalysts is crucial for achieving high efficiency, selectivity, and functional group tolerance in these reactions.

Emerging trends in catalyst design include:

Development of Novel Ligands: Designing and synthesizing new phosphine-based, N-heterocyclic carbene (NHC)-based, and other specialized ligands for transition metal catalysts (e.g., palladium, nickel, copper) to enhance their activity and selectivity in cross-coupling reactions involving the C-Br bond of the furan ring.

Photoredox Catalysis: Utilizing photoredox catalysis to enable novel transformations of this compound under mild conditions. mdpi.com This could include C-H functionalization, cross-coupling reactions, and the generation of novel reactive intermediates. acs.org

Computational Catalyst Design: Employing computational chemistry and machine learning to predict the performance of new catalysts and to guide the rational design of catalysts with improved properties. This approach can accelerate the discovery of optimal catalytic systems for specific transformations.

Heterogeneous Catalysis: Developing robust and recyclable heterogeneous catalysts for the transformations of this compound. This will improve the sustainability and cost-effectiveness of these processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-2-(difluoromethyl)furan and its derivatives?

- Methodology : Pd-catalyzed C–H arylation is a key approach. For example, coupling 3-bromofuran with aryl halides (e.g., bromobenzene derivatives) under palladium catalysis yields substituted furans. Typical conditions involve PdCl(C₃H₅)(dppb) as a catalyst, K₃PO₄ as a base, and 1,4-dioxane as a solvent at 80°C for 16 hours, achieving yields up to 78% .

- Key Data : Reaction yields vary (39–78%) depending on the aryl halide’s electronic and steric properties. For instance, 4-chlorophenyl derivatives yield 39% , while naphthalene derivatives yield 45–78% .

Q. How can NMR spectroscopy be utilized to characterize this compound derivatives?

- Methodology : ¹H and ¹³C NMR are critical for structural confirmation. For example:

- In 3-Bromo-2-(4-(trifluoromethyl)phenyl)furan, the furan proton appears at δ 6.61 ppm (d, J = 1.9 Hz), while aromatic protons resonate at δ 8.12–7.70 ppm .

- ¹³C NMR signals for the difluoromethyl group (CF₂H) are typically observed at ~116 ppm (split due to fluorine coupling) .

Q. What analytical techniques are suitable for quantifying furan derivatives in complex matrices?

- Methodology : Dynamic headspace-GC–MS offers superior sensitivity compared to static methods, detecting ~30× more furan in samples like coffee or biological fluids. Optimized conditions include a 15-minute analysis time and ion monitoring at m/z 68 for furan-specific detection .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (e.g., CF₃, Cl) on aryl halides reduce reaction yields due to decreased electron density at the coupling site. Computational studies (DFT) can predict reactivity trends by analyzing frontier molecular orbitals. For example, trifluoromethyl-substituted aryl halides exhibit slower oxidative addition to Pd(0) .

- Data Contradiction : While 4-chlorophenyl derivatives yield 39% , naphthalene derivatives (electron-rich) yield 45–78% , highlighting steric and electronic interplay.

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed C–H functionalization in bromofuran systems?

- Methodology : Regioselectivity is governed by directing groups and catalyst choice. For 3-bromofuran, the bromine atom acts as a directing group, favoring arylation at the C2 position. Mechanistic studies (e.g., deuterium labeling) confirm that Pd insertion occurs preferentially at the less hindered site .

Q. How can isotopic labeling (e.g., ¹³C) resolve challenges in tracking furan metabolites in biological systems?

- Methodology : Administering ¹³C₄-labeled furan allows differentiation between exogenous and endogenous sources. Urinary metabolites are quantified via LC-MS/MS, with ¹³C-labeled compounds indicating dose-dependent exposure, while unlabeled metabolites reflect background levels .

Methodological Recommendations

- Synthetic Optimization : Screen ligands (e.g., dppb vs. PPh₃) to enhance Pd catalyst efficiency for electron-deficient aryl halides .

- Analytical Validation : Use dynamic headspace-GC–MS for trace-level quantification, ensuring detection limits <1 ppb .

- Computational Modeling : Employ DFT (B3LYP/6-311++G**) to predict reaction pathways and substituent effects on furan reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.